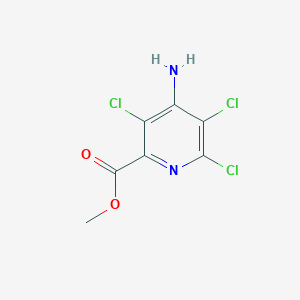silane CAS No. 14629-55-1](/img/structure/B87712.png)
[(4-Fluorobenzyl)oxy](trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(4-Fluorobenzyl)oxy](trimethyl)silane, also known as FBOTMS, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a silane derivative that is commonly used as a reagent in organic synthesis. FBOTMS has been found to have various applications in the field of organic chemistry, particularly in the synthesis of complex molecules. In
Mechanism Of Action
The mechanism of action of [(4-Fluorobenzyl)oxy](trimethyl)silane involves the selective introduction of the 4-fluorobenzyl group into various molecules. This group is highly reactive and can undergo a range of chemical reactions, making it a valuable tool in organic synthesis. The introduction of the 4-fluorobenzyl group can also alter the properties of the resulting compound, such as its solubility and bioavailability.
Biochemical And Physiological Effects
There is currently limited information available on the biochemical and physiological effects of [(4-Fluorobenzyl)oxy](trimethyl)silane. However, it is known that the compound is highly reactive and can undergo a range of chemical reactions. It is therefore important to handle [(4-Fluorobenzyl)oxy](trimethyl)silane with care and to follow appropriate safety protocols.
Advantages And Limitations For Lab Experiments
One of the key advantages of [(4-Fluorobenzyl)oxy](trimethyl)silane is its ability to selectively introduce the 4-fluorobenzyl group into various molecules. This selectivity has made it a valuable tool in the synthesis of novel compounds with potential therapeutic applications. However, [(4-Fluorobenzyl)oxy](trimethyl)silane is highly reactive and can be difficult to handle. It is important to follow appropriate safety protocols when working with this compound.
Future Directions
There are several future directions for research on [(4-Fluorobenzyl)oxy](trimethyl)silane. One area of interest is the development of new synthetic methodologies using [(4-Fluorobenzyl)oxy](trimethyl)silane as a reagent. Another area of interest is the application of [(4-Fluorobenzyl)oxy](trimethyl)silane in the synthesis of novel compounds with potential therapeutic applications. Additionally, further research is needed to fully understand the biochemical and physiological effects of [(4-Fluorobenzyl)oxy](trimethyl)silane and to develop appropriate safety protocols for working with this compound.
Conclusion:
[(4-Fluorobenzyl)oxy](trimethyl)silane is a valuable tool in organic synthesis, particularly in the synthesis of complex molecules with potential therapeutic applications. Its ability to selectively introduce the 4-fluorobenzyl group into various molecules has made it a valuable tool in the field of organic chemistry. However, [(4-Fluorobenzyl)oxy](trimethyl)silane is highly reactive and can be difficult to handle. It is important to follow appropriate safety protocols when working with this compound. Further research is needed to fully understand the biochemical and physiological effects of [(4-Fluorobenzyl)oxy](trimethyl)silane and to develop appropriate safety protocols for working with this compound.
Synthesis Methods
The synthesis of [(4-Fluorobenzyl)oxy](trimethyl)silane involves the reaction of 4-fluorobenzyl alcohol with trimethylsilyl chloride. The reaction is typically carried out in the presence of a base such as triethylamine. The resulting compound is a clear, colorless liquid that is highly reactive and can be used as a reagent in various organic synthesis reactions.
Scientific Research Applications
[(4-Fluorobenzyl)oxy](trimethyl)silane has been widely used in scientific research as a reagent in organic synthesis. It has been found to be particularly useful in the synthesis of complex molecules such as natural products and pharmaceuticals. One of the key advantages of [(4-Fluorobenzyl)oxy](trimethyl)silane is its ability to selectively introduce the 4-fluorobenzyl group into various molecules. This selectivity has made it a valuable tool in the synthesis of novel compounds with potential therapeutic applications.
properties
CAS RN |
14629-55-1 |
|---|---|
Product Name |
[(4-Fluorobenzyl)oxy](trimethyl)silane |
Molecular Formula |
C10H15FOSi |
Molecular Weight |
198.31 g/mol |
IUPAC Name |
(4-fluorophenyl)methoxy-trimethylsilane |
InChI |
InChI=1S/C10H15FOSi/c1-13(2,3)12-8-9-4-6-10(11)7-5-9/h4-7H,8H2,1-3H3 |
InChI Key |
OXPGFOLSDLKSOT-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)OCC1=CC=C(C=C1)F |
Canonical SMILES |
C[Si](C)(C)OCC1=CC=C(C=C1)F |
synonyms |
p-Fluorobenzyloxytrimethylsilane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



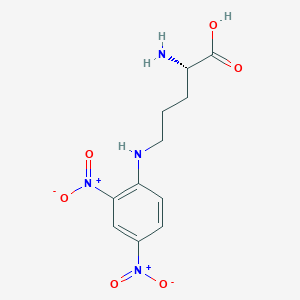
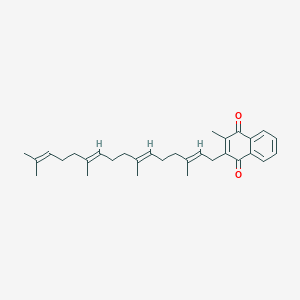
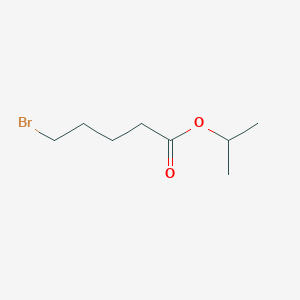
![2,6-Dimethyl-[1,3]thiazolo[5,4-f][1,3]benzothiazole](/img/structure/B87645.png)
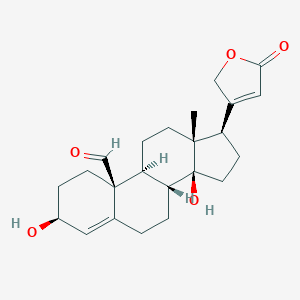
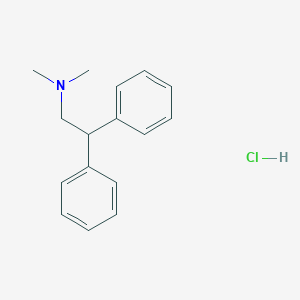
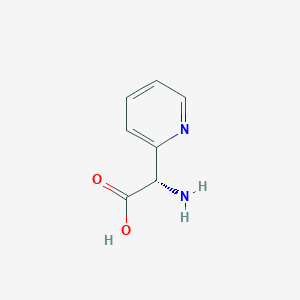
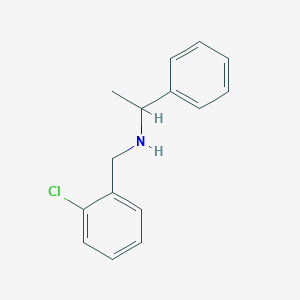
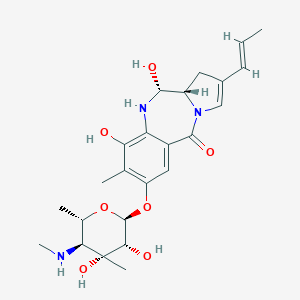
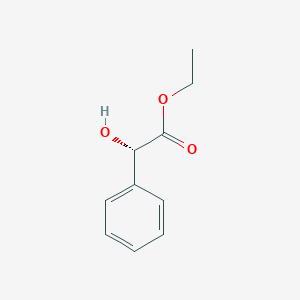
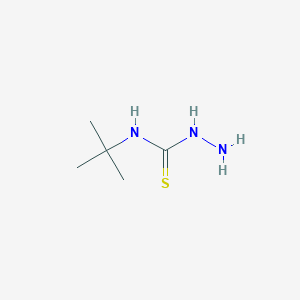
![6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carboxylic acid](/img/structure/B87676.png)
![Benzothiazolium, 2-[2-[(3-ethyl-5-methoxy-2(3H)-benzothiazolylidene)methyl]-1-butenyl]-5-methoxy-3-(3-sulfopropyl)-, inner salt](/img/structure/B87679.png)
